An In-depth Technical Guide to the Synthesis of N-Boc-hexahydro-1H-azepin-4-one
An In-depth Technical Guide to the Synthesis of N-Boc-hexahydro-1H-azepin-4-one
Introduction
N-Boc-hexahydro-1H-azepin-4-one, also known as tert-butyl 4-oxoazepane-1-carboxylate, is a critical intermediate in the pharmaceutical industry.[1] Its seven-membered azepane ring structure is a key component in the development of various therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a detailed overview of established synthesis protocols for this valuable compound, focusing on methodologies suitable for both laboratory and industrial-scale production.
Two primary synthetic strategies have emerged as the most prevalent and effective for the preparation of N-Boc-hexahydro-1H-azepin-4-one:
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Ring Expansion of N-Boc-4-piperidone: This method involves the expansion of a six-membered piperidone ring to the desired seven-membered azepanone ring. It is a robust and scalable process.[1][3]
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Decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate: This approach utilizes a Dieckmann condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.[4]
This document will detail the experimental protocols for both methods, present quantitative data in a clear, tabular format, and provide visual diagrams of the reaction pathways.
Method 1: Ring Expansion of N-Boc-4-piperidone
This industrial-scale synthesis is a multi-step process that begins with the preparation of ethyl diazoacetate, followed by a boron trifluoride-etherate mediated ring expansion of N-Boc-4-piperidone. The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the final product.[1]
Logical Workflow
Caption: Workflow for the Ring Expansion Synthesis.
Experimental Protocol
Step 1: Large-Scale Preparation of Ethyl Diazoacetate [1]
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To a 200 L reactor, add water (37.5 kg), glycine ethyl ester hydrochloride (35 kg, 250.7 mol), sodium acetate (1 kg, 12.2 mol), sodium nitrite (25 kg, 362.3 mol), and dichloromethane (40 L).
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Cool the stirred reaction mixture to -15 °C.
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Add a 10% H₂SO₄ solution (10 L) dropwise. The temperature may rise; use ice to maintain the temperature below +15 °C.
Step 2: Synthesis of 1-Boc-5-ethoxycarbonylazepan-4-one [1]
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Under a nitrogen atmosphere, charge a 200 L reactor with anhydrous ether (80 kg) and N-Boc-4-piperidone (25 kg, 125.5 mol).
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Stir until the solid dissolves and cool the mixture to between -40 and -25 °C.
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Simultaneously, but independently, add ethyl diazoacetate (20 kg, 174 mol) and boron trifluoride-etherate (20 kg, 141 mol) dropwise over a 6-hour period, maintaining the temperature between -40 and -25 °C.
Step 3: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (Hydrolysis and Decarboxylation) [1]
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To a 1000 L reactor, add the crude 1-Boc-5-ethoxycarbonylazepan-4-one (105 kg, ~320 mol) and 4 N HCl (300 kg).
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Heat the mixture to reflux for 6 hours.
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Cool the reaction to room temperature and neutralize with 6 N NaOH to a pH of 10-11, using ice to control the temperature.
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To the resulting mixture, add methanol (400 kg), sodium carbonate (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol).
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Stir the reaction at room temperature for 8 hours.
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Distill off the methanol under reduced pressure to yield the final product.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Product | Scale |
| 1 | Glycine ethyl ester HCl (35 kg) | NaNO₂ (25 kg), NaOAc (1 kg), 10% H₂SO₄ (10 L) | Dichloromethane / Water | -15 to 15 | - | Ethyl Diazoacetate | 250.7 mol |
| 2 | N-Boc-4-piperidone (25 kg) | Ethyl Diazoacetate (20 kg), BF₃·OEt₂ (20 kg) | Anhydrous Ether | -40 to -25 | 6 | 1-Boc-5-ethoxycarbonylazepan-4-one | 125.5 mol |
| 3 | 1-Boc-5-ethoxycarbonylazepan-4-one (105 kg) | 4N HCl, 6N NaOH, Na₂CO₃ (60 kg), (Boc)₂O (90 kg) | Methanol / Water | Reflux / Room Temp | 6 / 8 | N-Boc-hexahydro-1H-azepin-4-one | ~320 mol |
A production scale of over 33 kg of the final product was achieved with a good overall yield.[1]
Method 2: Decarboxylation of a β-Keto Ester
This method involves the hydrolysis and subsequent decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate, which is typically synthesized via a Dieckmann condensation. This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters.[4][5][6]
Reaction Pathway
Caption: Pathway for Decarboxylation Synthesis.
Experimental Protocol
General procedure for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate [4]
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Dissolve 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL).
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Prepare a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL).
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Add the sodium hydroxide solution dropwise to the solution of the diester.
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Stir the reaction mixture at room temperature overnight.
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Upon completion, adjust the pH of the reaction mixture to 4-5 using a 3M aqueous hydrochloric acid solution.
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Extract the product with ethyl acetate (2 x 50 mL).
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Combine the organic phases, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate it under reduced pressure.
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Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3) to afford the final product as a yellow oil.
Quantitative Data Summary
| Starting Material | Quantity | Reagents | Solvent(s) | Conditions | Product | Yield |
| Ethyl 1-Boc-5-oxoazepane-4-carboxylate | 19.0 g | NaOH (4.0 g), 3M HCl | 1,4-Dioxane / Water | Room Temp, Overnight | N-Boc-hexahydro-1H-azepin-4-one | 11 g (77%) |
Both the ring expansion and the Dieckmann condensation followed by decarboxylation represent viable and effective methods for the synthesis of N-Boc-hexahydro-1H-azepin-4-one. The choice of method may depend on factors such as the desired scale of production, available starting materials, and safety considerations. The ring expansion protocol is particularly well-suited for large-scale industrial production, offering a convenient and cost-effective route without the need for intermediate purification.[1][3] The decarboxylation method provides a high-yielding alternative, suitable for laboratory-scale synthesis.[4]
